Methyl 6-bromochromane-4-carboxylate
Description
Chromane derivatives are characterized by a benzopyran backbone, and the introduction of substituents like bromine and ester groups can significantly alter their chemical reactivity, physical properties, and biological activity.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-5-15-10-3-2-7(12)6-9(8)10/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
HKHLTIGAKSQKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromochromane-4-carboxylate typically involves the bromination of chromane derivatives followed by esterification. One common method includes the bromination of chromane-4-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromochromane-4-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromochromane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-aminomethylchromane-4-carboxylate or 6-thiomethylchromane-4-carboxylate.
Oxidation: Formation of 6-bromo-4-oxochromane.
Reduction: Formation of 6-bromochromane-4-methanol.
Scientific Research Applications
Methyl 6-bromochromane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 6-bromochromane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Methyl 4-Oxochromane-6-Carboxylate (CAS 41118-19-8)
This compound shares the chromane backbone and methyl ester group with the target molecule but differs in substituents:
- Functional Groups : A ketone (4-oxo) replaces the bromine atom at position 6 in the target compound.
- Molecular Formula : C₁₁H₁₀O₄ (vs. C₁₁H₁₁BrO₃ for the brominated analog).
- No melting point, boiling point, or spectroscopic data (e.g., NMR, IR) are provided in the evidence .
(b) Other Methyl Esters of Chromane Derivatives
lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) isolated from Austrocedrus chilensis resin. These differ in backbone complexity but share ester functionality:
- Backbone Structure : Polycyclic diterpenes vs. simple chromane.
- Biological Activity: Diterpene esters like ferruginol (, compound 11) exhibit antimicrobial and anti-inflammatory properties, suggesting that ester groups in chromanes may confer similar bioactivity .
(c) General Methyl Ester Properties
Broadly, methyl esters are known for:
- Stability : Moderate hydrolytic stability under neutral conditions.
- Reactivity : Susceptibility to nucleophilic attack at the ester carbonyl group.
Hypothetical Data Table Based on Structural Analogues
Note: Values for this compound are theoretical due to lack of direct evidence.
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